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Compound of Interest

Compound Name: 3-Ethoxypropionitrile

Cat. No.: B165598

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethoxypropionitrile

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Ethoxypropionitrile (CAS No: 2141-62-0), a versatile building block in organic synthesis.[1]
The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data in a structured format, along with detailed experimental protocols for
data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Ethoxypropionitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules.

1H NMR Spectrum

The proton NMR spectrum provides information about the number of different types of protons
and their neighboring environments.
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.6 Triplet 2H -O-CHz2-CH2-CN
~3.5 Quartet 2H -O-CH2-CHs
~2.6 Triplet 2H -O-CHz2-CH2-CN
~1.2 Triplet 3H -O-CH2-CHs

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument
frequency. The data presented is a representative summary from available spectra.[2][3][4]

13C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in
the molecule.

Chemical Shift (ppm) Assighment
~118 -CN

~66 -O-CH2-CHs
~65 -O-CH2-CH2-CN
~19 -O-CH2-CH2-CN
~15 -O-CH2-CHs

Note: The nitrile carbon typically appears in the 115-120 ppm region.[5] Data is compiled from
available spectral information.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Ethoxypropionitrile is characterized by the following key absorption bands.
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Wavenumber . . . .
Intensity Functional Group Vibration Mode

(cm™)

~2250 Strong, Sharp Nitrile (-C=N) C=N Stretch

~1120 Strong Ether (C-O-C) C-0 Stretch

2850-3000 Medium-Strong Alkane (C-H) C-H Stretch

Note: The C=N stretching frequency for saturated nitriles typically appears in the 2260-2240
cm~t range.[7] The presence of a strong, sharp peak around 2250 cm~1 is a distinctive feature
for nitriles.[5][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.[1]

miz Interpretation
99 Molecular lon (M%)
84 [M - CHs]*

70 [M - C2Hs]*

54 [M - OC2Hs]*

Note: The molecular ion peak for simple nitriles can sometimes be weak or absent.[5] The
fragmentation pattern is predicted based on common fragmentation pathways for ethers and
nitriles. The NIST WebBook indicates the availability of mass spectrum data for 3-
Ethoxypropionitrile.[9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 3-
Ethoxypropionitrile.

NMR Spectroscopy Protocol
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e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 3-Ethoxypropionitrile for *H NMR (20-50
mg for 13C NMR) into a clean, dry vial.[10]

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCIs3).[10]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.[10]

o Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-
5 cm.[10]

o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to optimize homogeneity and improve resolution.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation
delay). For 3C NMR, a greater number of scans is typically required due to the low natural
abundance of the 13C isotope.

o Acquire the spectrum.
» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum.
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o Perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., Tetramethylsilane, TMS).

o Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy Protocol

o Sample Preparation (Neat Liquid):

o Place one or two drops of neat 3-Ethoxypropionitrile onto the surface of a salt plate
(e.g., NaCl or KBr).

o Place a second salt plate on top, spreading the liquid into a thin, uniform film.
e Instrument Setup and Data Acquisition:

o Place the salt plates into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty spectrometer.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

» Data Processing:
o Identify and label the wavenumbers of significant absorption peaks.

o Correlate the observed peaks with known functional group absorption frequencies.

Mass Spectrometry (Electron lonization - El) Protocol

e Sample Preparation:

o Prepare a dilute solution of 3-Ethoxypropionitrile in a volatile organic solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 10-100 pg/mL.[11]
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o Ensure the sample is free of non-volatile salts or buffers, as these are incompatible with
EI-MS.[11]

e Instrument Setup and Data Acquisition:

[¢]

Introduce the sample into the mass spectrometer, typically via direct insertion probe or
through a gas chromatograph (GC-MS).

o

In the ion source, the sample is vaporized and bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.

[¢]

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

[e]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

(¢]

» Data Processing:
o The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.
o ldentify the molecular ion peak (M™).

o Analyze the fragmentation pattern to deduce the structure of the molecule by identifying
characteristic fragment ions and neutral losses.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Ethoxypropionitrile.
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Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic data of 3-Ethoxypropionitrile (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165598#spectroscopic-data-of-3-ethoxypropionitrile-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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